molecular formula C20H19ClN6O2 B11282066 N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11282066
M. Wt: 410.9 g/mol
InChI Key: LHHNIEOSDPDFIA-UHFFFAOYSA-N
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Description

N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chlorinated and methoxylated phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chlorinated and methoxylated phenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents and methoxylating agents under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-CHLORO-4-METHOXYPHENYL)-N-(4-METHOXYPHENYL)PROPANAMIDE
  • 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE
  • 3-CHLORO-4-METHYLPHENYL ISOCYANATE

Uniqueness

N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its unique pyrazolo[3,4-d]pyrimidine core and the specific substitution pattern of chlorinated and methoxylated phenyl groups

Properties

Molecular Formula

C20H19ClN6O2

Molecular Weight

410.9 g/mol

IUPAC Name

4-N-(3-chloro-4-methoxyphenyl)-6-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19ClN6O2/c1-27-19-15(11-22-27)18(23-13-7-8-17(29-3)16(21)10-13)25-20(26-19)24-12-5-4-6-14(9-12)28-2/h4-11H,1-3H3,(H2,23,24,25,26)

InChI Key

LHHNIEOSDPDFIA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NC4=CC(=CC=C4)OC

Origin of Product

United States

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